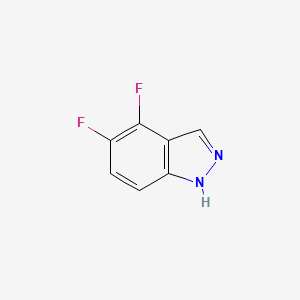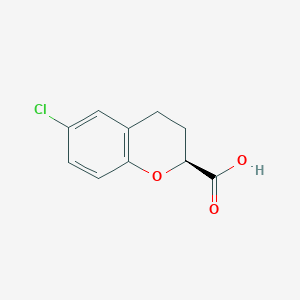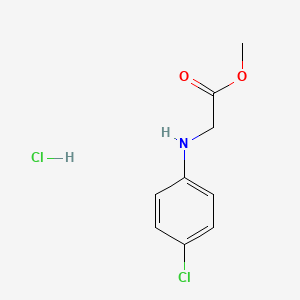
Methyl (4-chlorophenyl)glycinate hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-chlorophenyl)glycinate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 4-chlorophenyl group. This compound is commonly used in the synthesis of various organic compounds and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (4-chlorophenyl)glycinate hydrochloride can be synthesized through the esterification of glycine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Preparation of Glycine Methyl Ester: Glycine is treated with methanol and hydrochloric acid to form glycine methyl ester hydrochloride.
Substitution Reaction: The glycine methyl ester hydrochloride is then reacted with 4-chlorobenzyl chloride under basic conditions to yield methyl (4-chlorophenyl)glycinate hydrochloride.
Industrial Production Methods
In industrial settings, the production of methyl (4-chlorophenyl)glycinate hydrochloride involves large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Methyl (4-chlorophenyl)glycinate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted phenylglycinates.
Oxidation: The major product is 4-chlorophenylglycine.
Reduction: The major product is 4-chlorophenylglycinol.
Hydrolysis: The major products are 4-chlorophenylglycine and methanol.
科学的研究の応用
Methyl (4-chlorophenyl)glycinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.
作用機序
The mechanism of action of methyl (4-chlorophenyl)glycinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. Additionally, its structural similarity to glycine allows it to interact with glycine receptors and transporters, modulating neurotransmission and other physiological processes.
類似化合物との比較
Methyl (4-chlorophenyl)glycinate hydrochloride can be compared with other similar compounds, such as:
Methyl Glycinate Hydrochloride: Lacks the 4-chlorophenyl group, making it less hydrophobic and less reactive in substitution reactions.
Ethyl (4-chlorophenyl)glycinate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
4-Chlorophenylglycine: The non-esterified form, which is more polar and less lipophilic.
The uniqueness of methyl (4-chlorophenyl)glycinate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
methyl 2-(4-chloroanilino)acetate;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)6-11-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3;1H |
InChIキー |
IKCYUWRONPQMCK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC1=CC=C(C=C1)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
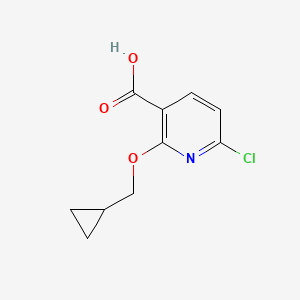
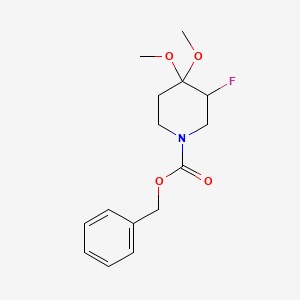
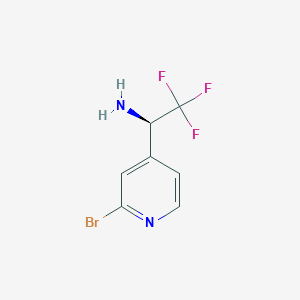
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
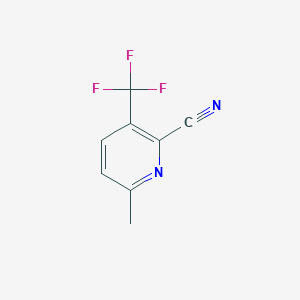
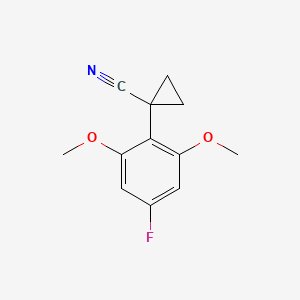
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)

